molecular formula C22H26N4O4S B2420471 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxypropyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021054-91-0

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxypropyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2420471
CAS No.: 1021054-91-0
M. Wt: 442.53
InChI Key: UUVKYJWOQKBXMG-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxypropyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C22H26N4O4S and its molecular weight is 442.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Applications

Pyrazolopyridine derivatives have been synthesized and evaluated for their biological activities, showcasing their potential as therapeutic agents. For example, a study involved the synthesis of novel pyrazolopyrimidines derivatives, demonstrating their anticancer and anti-5-lipoxygenase activities. These compounds were synthesized via condensation reactions and screened for cytotoxic activities against cancer cell lines, revealing some as potent agents with promising applications in cancer treatment and inflammation control (Rahmouni et al., 2016).

Antioxidant, Antitumor, and Antimicrobial Activities

Another research direction includes the exploration of pyrazolopyridine derivatives for their antioxidant, antitumor, and antimicrobial properties. A study detailed the microwave-assisted synthesis of pyrazolopyridine derivatives and their evaluation for these activities. Specific compounds demonstrated significant antioxidant activity, alongside notable antitumor activity against liver and breast cancer cell lines, and antimicrobial efficacy against various pathogens (El‐Borai et al., 2013).

Structural and Mechanistic Insights

Research has also focused on the molecular interaction and structural elucidation of pyrazolopyridine compounds. For instance, the study of molecular interactions of a specific antagonist with the CB1 cannabinoid receptor provided insights into the conformational preferences and binding mechanisms of such compounds, offering a foundation for drug design and development in targeting cannabinoid receptors (Shim et al., 2002).

Material Science Applications

In material science, pyrazolopyridine derivatives have been investigated for their potential applications in corrosion inhibition. A study demonstrated the efficacy of pyrazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution, highlighting their potential in protecting industrial materials against corrosion (Yadav et al., 2015).

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-(3-methoxypropyl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S/c1-15-20-18(22(27)23-10-6-11-30-2)13-19(16-7-4-3-5-8-16)24-21(20)26(25-15)17-9-12-31(28,29)14-17/h3-5,7-8,13,17H,6,9-12,14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVKYJWOQKBXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCCCOC)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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